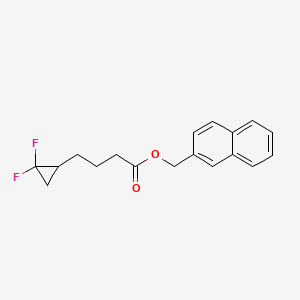
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is a chemical compound that features a naphthalene ring attached to a butanoate ester, which is further substituted with a difluorocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)butanoic acid with (Naphthalen-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in agrochemical formulations.
Mecanismo De Acción
The mechanism by which (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance binding affinity and selectivity towards molecular targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
143952-23-2 |
|---|---|
Fórmula molecular |
C18H18F2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
naphthalen-2-ylmethyl 4-(2,2-difluorocyclopropyl)butanoate |
InChI |
InChI=1S/C18H18F2O2/c19-18(20)11-16(18)6-3-7-17(21)22-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-2,4-5,8-10,16H,3,6-7,11-12H2 |
Clave InChI |
CAAUPYIRQNUGKK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)CCCC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


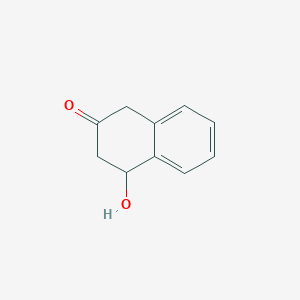
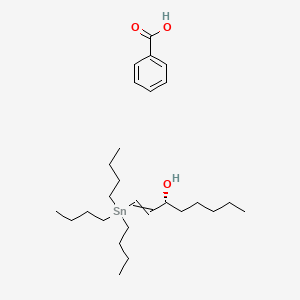
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
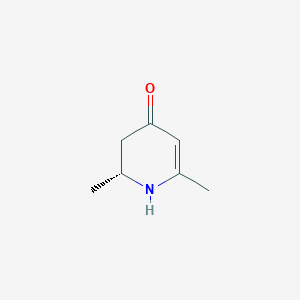
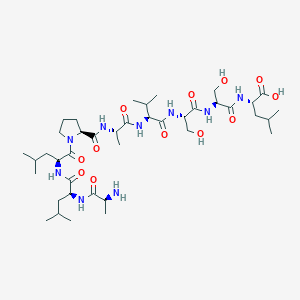
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

